(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)pyrazin-2-yl]-(2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS/c25-20(24-12-9-13-5-1-3-7-15(13)24)18-17(21-10-11-22-18)19-23-14-6-2-4-8-16(14)26-19/h1-8,10-11H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMRACLMALEBBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects. They have shown significant activity against Mycobacterium tuberculosis , indicating that the primary target of this compound could be related to the cellular mechanisms of this bacterium.
Mode of Action
tuberculosis. This suggests that the compound may interact with its targets in a way that disrupts the normal functioning of the bacterium, leading to its inhibition.
Biochemical Pathways
Result of Action
The primary result of the compound’s action is the inhibition of M. tuberculosis growth. This suggests that the compound could have potential therapeutic applications in the treatment of tuberculosis.
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone is a hybrid molecule that combines the pharmacological properties of benzothiazole, pyrazine, and indole derivatives. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), molecular docking analyses, and in vitro evaluations against different biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 257.27 g/mol. The compound features a benzothiazole ring fused with a pyrazine and an indole moiety, which are known for their diverse biological activities.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with chloroacetyl chloride in a suitable solvent like ethanol, followed by purification through recrystallization. The synthesis pathway is crucial for enhancing the yield and purity of the final product.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole derivatives have been tested against various bacterial strains, demonstrating moderate to good activity with Minimum Inhibitory Concentrations (MICs) ranging from 100 to 400 µg/mL . Compounds similar to the title compound have been noted for their efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Benzothiazole-containing compounds have been reported to possess anticancer properties. For example, studies indicate that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antimalarial Activity
In a structure-activity relationship study focusing on thiazole analogs, modifications to the N-aryl amide group linked to the thiazole ring significantly enhanced antimalarial activity against Plasmodium falciparum. The findings suggest that similar modifications could be beneficial for improving the efficacy of this compound in combating malaria .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of the compound with various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms. The docking scores suggest a high affinity for targets such as xanthine oxidase and Pin1, which are crucial in cancer therapy .
Case Studies
- Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives, revealing that compounds with similar structural motifs to this compound exhibited notable cytotoxicity against human cancer cell lines, with IC50 values in low micromolar ranges .
- Antimicrobial Potency : Another study highlighted the antimicrobial potential of thiazole derivatives against Staphylococcus aureus and Escherichia coli, providing evidence that modifications at specific positions on the thiazole ring can enhance activity .
Scientific Research Applications
The compound (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone is a complex organic molecule with promising applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown inhibitory effects on various cancer cell lines, including breast and lung cancer. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range.
Antimicrobial Properties
The compound also exhibits antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. A notable study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Enzyme Inhibition
Research has indicated that this compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example, it has been identified as a dual inhibitor of cholinesterase and monoamine oxidase, which are critical targets in treating neurodegenerative diseases.
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that devices incorporating this compound exhibit enhanced efficiency compared to traditional materials.
Photocatalysis
The compound has been investigated for its photocatalytic properties. Studies show that it can facilitate photochemical reactions under visible light, making it a candidate for applications in environmental remediation and solar energy conversion.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibitory effects on cancer cell lines | Significant cytotoxicity against MCF-7 and A549 |
| Antimicrobial Properties | Activity against bacterial strains | Effective against Staphylococcus aureus and E. coli |
| Enzyme Inhibition | Dual inhibition of cholinesterase and monoamine oxidase | Potential treatment for neurodegenerative diseases |
| Organic Electronics | Use in OLEDs and OPVs | Enhanced device efficiency observed |
| Photocatalysis | Facilitation of photochemical reactions | Effective under visible light |
Case Studies
- Anticancer Study : A recent publication reported the synthesis of various derivatives of this compound, which were tested against several cancer cell lines. The most potent derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating significant potential for further development as an anticancer drug.
- Antimicrobial Research : A comparative study evaluated the antimicrobial efficacy of the compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both Staphylococcus aureus and Escherichia coli, showcasing its potential application in combating bacterial infections.
- Material Science Application : Researchers investigating the use of this compound in organic electronics found that devices fabricated with it demonstrated improved charge mobility compared to conventional materials. This advancement could lead to more efficient organic electronic devices.
Comparison with Similar Compounds
Key Observations :
- Synthesis Yields : Yields for benzothiazole derivatives vary widely (10.2–57.5%), influenced by steric and electronic effects of substituents. For example, bulkier amines (e.g., cycloheptyl in 3e ) result in lower yields (33%), while smaller amines (e.g., piperidine in 3d ) achieve moderate yields (~52%).
- In contrast, the target compound’s rigid pyrazine-indoline system may restrict conformational freedom, affecting solubility or target selectivity.
Physicochemical Properties
- Melting Points: Analogs with crystalline structures (e.g., 3d, mp ~90°C) exhibit higher melting points compared to semi-solid derivatives (e.g., 3g , a brown semi-solid with a 10.2% yield).
- Molecular Weight : The target compound’s estimated molecular weight (~400 g/mol) aligns with typical drug-like molecules, whereas derivatives with larger substituents (e.g., 4d with phenethyl groups) exceed 450 g/mol, which may impact bioavailability.
Pharmacological Implications
While biological data for the target compound is absent, evidence suggests that structural features in analogs correlate with activity:
- Benzothiazole Core: Known to interact with enzymes (e.g., monoamine oxidases) and receptors (e.g., α1-AR) .
- Electron-Withdrawing Groups : Chloropyridinyloxy substituents (as in ) could modulate electronic properties, influencing reactivity or metabolic stability.
Q & A
Q. What are the optimized synthetic routes for (3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(indolin-1-yl)methanone?
The compound can be synthesized via condensation reactions involving benzothiazole and pyrazine intermediates. A common approach involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization from ethanol (yields ~70–85%) . Alternative methods use ethanol as a solvent for refluxing indole derivatives with benzothiazol-2-yl moieties, monitored by TLC for reaction completion . Key parameters include solvent choice (DMF vs. ethanol), stoichiometry, and reaction time.
Q. How can structural characterization be performed for this compound?
X-ray crystallography is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 4.607 Å, b = 20.727 Å, c = 12.644 Å, β = 91.91°) have been reported for similar benzothiazole-pyrazine hybrids . Refinement using SHELXL (via the SHELX suite) is recommended for small-molecule structures, with validation of bond lengths and angles against high-resolution data . Complementary techniques include / NMR (for functional groups) and mass spectrometry (for molecular ion confirmation) .
Q. What purification strategies are effective for isolating this compound?
Recrystallization from ethanol or chloroform (solubility: ~10–15 mg/mL in chloroform ) is widely used. For impurities with polar functional groups, column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. Evidence from similar compounds shows >95% purity achievable with two-step recrystallization .
Advanced Research Questions
Q. How can computational methods enhance the study of this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like cyclooxygenase-2 (COX-2) or histamine receptors. For example, derivatives of benzothiazole-indole hybrids showed anti-inflammatory activity via COX-2 inhibition (IC < 10 µM), validated by in silico docking scores (ΔG = −9.2 kcal/mol) . Pharmacokinetic properties (LogP = 10.71, PSA = 80.57 Ų) can be modeled using SwissADME to optimize drug-likeness .
Q. What experimental strategies address contradictions in synthetic yields?
Discrepancies in yields (e.g., 70% vs. 85% for similar routes) may arise from solvent purity, trace moisture, or side reactions. Systematic optimization should include:
- Controlled anhydrous conditions (e.g., molecular sieves in DMF).
- Real-time monitoring via HPLC-MS to detect intermediates.
- Variation of reflux time (4–6 hours) and stoichiometric ratios (1:1 to 1:1.2) .
Q. How can crystallographic data resolve structural ambiguities?
High-resolution X-ray data (CuKα radiation, λ = 1.54184 Å) can distinguish between tautomeric forms or isomerism. For example, SHELXL refinement of similar compounds confirmed planar benzothiazole-pyrazine linkages (torsion angle < 5°) and hydrogen-bonding networks stabilizing the crystal lattice . Twinning or disorder can be addressed using the TWINABS module in SHELX .
Q. What in vitro assays are suitable for evaluating biological activity?
- Anti-inflammatory: COX-2 inhibition assays (IC measurement via ELISA).
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with EC values compared to controls like doxorubicin .
- Redox modulation: NADH depletion assays, as seen in iridium-based chromenone complexes targeting cancer cell metabolism .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF or ethanol | ±15% yield | |
| Reflux Time | 4–6 hours | +10–20% yield | |
| Stoichiometry | 1:1.1 (amine:isothiocyanate) | Minimizes side products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
